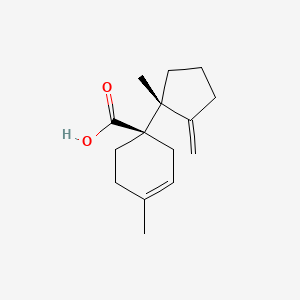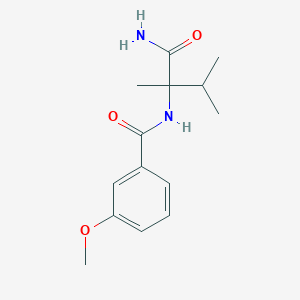![molecular formula C10H10N2O B14320102 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole CAS No. 106662-02-6](/img/structure/B14320102.png)
3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining an oxazine and an indazole moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution of oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles. This reaction can be carried out under microwave conditions using a variety of nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide . The synthetic utility of these indazoles is further demonstrated by ANRORC (addition of the nucleophile, ring-opening, and ring closure) reactions to yield isomeric pyrazoloindazolones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole can undergo various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide under microwave conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Electrophilic Substitution: Given the presence of reactive sites, it may also participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolates, alkoxides, amines, iodide, and cyanide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a diverse set of 2-substituted 1H-indazolones .
Scientific Research Applications
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole has several scientific research applications:
Medicinal Chemistry: This compound is of interest due to its potential biological activities, including anti-inflammatory and anticancer properties.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound can be used to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole involves its interaction with specific molecular targets and pathways. For instance, a mechanistic study revealed that a related compound caused a loss in mitochondrial membrane potential, accompanied by the activation of caspase-9 and -3, which cleave PARP-1. It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: This compound has a similar oxazine moiety but differs in the fused ring system.
1H-Indazolones: These compounds share the indazole core but differ in their substituents and overall structure.
Uniqueness
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole is unique due to its fused oxazine-indazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
106662-02-6 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole |
InChI |
InChI=1S/C10H10N2O/c1-2-5-9-8(4-1)10-12(11-9)6-3-7-13-10/h1-2,4-5H,3,6-7H2 |
InChI Key |
VDSSYOZEQFVSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C3C=CC=CC3=N2)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)




![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)

![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)


